2-[(4-Methanesulfonylphenyl)amino]acetic acid

Computational ADME Medicinal chemistry design Polar surface area

2-[(4-Methanesulfonylphenyl)amino]acetic acid (CAS 42288-25-5), also catalogued as 2-(4-methylsulfonylanilino)acetic acid or (4-(methylsulfonyl)phenyl)glycine, is a C9H11NO4S sulfone-containing aryl glycine derivative with a molecular weight of 229.26 g/mol. The molecule features a para-methylsulfonyl-substituted phenyl ring connected to an acetic acid moiety through a secondary aniline-type –NH– linker, distinguishing it structurally from sulfonamide-linked glycine congeners such as N-p-tosylglycine (CAS 1080-44-0).

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
CAS No. 42288-25-5
Cat. No. B3266352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4-Methanesulfonylphenyl)amino]acetic acid
CAS42288-25-5
Molecular FormulaC9H11NO4S
Molecular Weight229.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NCC(=O)O
InChIInChI=1S/C9H11NO4S/c1-15(13,14)8-4-2-7(3-5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12)
InChIKeyJCWANTOPYPZLEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(4-Methanesulfonylphenyl)amino]acetic acid (CAS 42288-25-5): Procurement-Relevant Chemical Identity and Scaffold Classification


2-[(4-Methanesulfonylphenyl)amino]acetic acid (CAS 42288-25-5), also catalogued as 2-(4-methylsulfonylanilino)acetic acid or (4-(methylsulfonyl)phenyl)glycine, is a C9H11NO4S sulfone-containing aryl glycine derivative with a molecular weight of 229.26 g/mol [1]. The molecule features a para-methylsulfonyl-substituted phenyl ring connected to an acetic acid moiety through a secondary aniline-type –NH– linker, distinguishing it structurally from sulfonamide-linked glycine congeners such as N-p-tosylglycine (CAS 1080-44-0) . Its computed XLogP3-AA of 0.7 and topological polar surface area of 91.9 Ų place it within drug-like property space, while the combination of a free carboxylic acid, a nucleophilic secondary amine, and an electron-withdrawing methylsulfonyl group makes it a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications [1].

Why N-p-Tosylglycine Cannot Substitute for 2-[(4-Methanesulfonylphenyl)amino]acetic acid in Medicinal Chemistry Campaigns


Procurement decisions involving aryl-glycine building blocks frequently treat N-p-tosylglycine (CAS 1080-44-0) as a generic replacement for 2-[(4-methanesulfonylphenyl)amino]acetic acid because the two share an identical molecular formula (C9H11NO4S). However, the connectivity is fundamentally different: 42288-25-5 bears the nitrogen directly on the aromatic ring (aniline-type –NH–), whereas 1080-44-0 incorporates the nitrogen into a sulfonamide (–SO2–NH–) linkage [1]. This single-atom connectivity difference produces a >8 Ų shift in topological polar surface area (91.9 vs. 83.5 Ų) and alters the computed LogP by approximately 0.1–0.5 log units depending on the estimation method [1]. More critically, the secondary aniline NH in 42288-25-5 is amenable to orthogonal N-functionalisation chemistry (alkylation, acylation, sulfonylation) that is sterically and electronically unavailable to the sulfonamide NH in 1080-44-0, while the methylsulfonyl (–SO2CH3) pharmacophore at the para-position is a validated COX-2 selectivity determinant not present in the tosyl (–SO2–C6H4–CH3) congener [2]. These structural distinctions directly affect both downstream synthetic diversification capacity and target-binding pharmacophore presentation.

Quantitative Differentiation Evidence for 2-[(4-Methanesulfonylphenyl)amino]acetic acid (42288-25-5) vs. Closest Structural Analogs


TPSA Disparity of +8.4 Ų vs. N-p-Tosylglycine (1080-44-0) Drives Differential Permeability and Target-Site Access Predictions

2-[(4-Methanesulfonylphenyl)amino]acetic acid (42288-25-5) exhibits a computed topological polar surface area (TPSA) of 91.9 Ų, compared to 83.5 Ų for the isomeric N-p-tosylglycine (1080-44-0), a difference of +8.4 Ų [1]. This increase reflects the replacement of the sulfonamide linkage in 1080-44-0 with an aniline-type NH linker in 42288-25-5, which alters the spatial distribution of hydrogen-bonding functionality. The higher TPSA of 42288-25-5 places it closer to the commonly cited 140 Ų oral bioavailability ceiling while remaining within Veber-compliant space, and the 2-HBD/5-HBA profile is identical between the two isomers, meaning the TPSA difference is purely a topological consequence of connectivity rather than altered H-bond count [1].

Computational ADME Medicinal chemistry design Polar surface area

Rotatable Bond Count of 4 Provides Greater Conformational Flexibility than the 3 Rotatable Bonds in 4-(Methylsulfonyl)phenylacetic acid (90536-66-6)

42288-25-5 possesses 4 rotatable bonds (C–N between phenyl and glycine, N–CH2, CH2–COOH, and the methylsulfonyl C–S bond), whereas the de-aza analog 4-(methylsulfonyl)phenylacetic acid (CAS 90536-66-6), which lacks the NH spacer, has only 3 rotatable bonds [1]. The additional rotatable bond is the phenyl–NH–CH2 torsion, which introduces a degree of conformational freedom that can be exploited in structure-based drug design to optimize ligand–protein shape complementarity. 90536-66-6 also has only 1 hydrogen bond donor vs. 2 for 42288-25-5, and 4 H-bond acceptors vs. 5, meaning the NH linker contributes both a donor site and conformational flexibility absent in the simpler phenylacetic acid analog [1].

Conformational analysis Scaffold flexibility Structure-based design

Aniline-Type NH Enables Orthogonal N-Derivatisation Chemistry Inaccessible to Sulfonamide-Linked Glycine Analogs

The secondary aniline nitrogen in 42288-25-5 is directly attached to the aromatic ring (Caryl–NH–CH2–COOH), unlike the sulfonamide nitrogen in N-p-tosylglycine (1080-44-0: Caryl–SO2–NH–CH2–COOH) or the tertiary sulfonamide nitrogen in N-(methylsulfonyl)-N-phenylglycine (425616-93-9: C6H5–N(SO2CH3)–CH2–COOH) . This aniline NH can undergo selective N-alkylation, N-acylation, or N-sulfonylation without competing side reactions at an SO2–NH site, and the nitrogen lone pair is conjugated with the aromatic π-system, providing distinct electronic properties (lower pKa, weaker nucleophilicity) compared to the aliphatic amine in amino(4-methanesulfonylphenyl)acetic acid (CAS 299166-80-6; TPSA 97.46 Ų; LogP 0.17) . The carboxylic acid handle simultaneously permits amide coupling or esterification, enabling two-directional diversification from a single scaffold.

Synthetic methodology Parallel library synthesis Scaffold diversification

The 4-Methylsulfonylphenyl Pharmacophore Embedded in 42288-25-5 Is Validated for Preferential COX-2 Inhibition with Class-Level Selectivity Indices Exceeding 100

The para-methylsulfonylphenyl (–C6H4–SO2CH3) moiety present in 42288-25-5 is a well-established pharmacophore for selective cyclooxygenase-2 (COX-2) inhibition. In a systematic study of 4-methylsulfonylphenyl derivatives, Amin et al. (2018) reported compounds achieving COX-2/COX-1 selectivity indices of 124, 131, and 119 for lead compounds 4, 6b, and 6e respectively, with compound 4 reaching 71% in vivo anti-inflammatory inhibition in the rat paw edema model [1]. While 42288-25-5 itself has not been reported in head-to-head COX-2 enzymatic assays with quantitative IC50 data in peer-reviewed literature (as of the evidence cut-off), the compound serves as a minimal pharmacophoric fragment containing both the 4-methylsulfonylphenyl COX-2 recognition element and a glycine handle for further elaboration [2]. By contrast, N-p-tosylglycine (1080-44-0) presents a tosyl (–SO2–C6H4–CH3) group rather than a methylsulfonyl (–SO2CH3) group; the tosyl is not a recognised COX-2 selectivity pharmacophore, and the class of sulfonamide-linked glycines is primarily associated with carbonic anhydrase inhibition (IC50 values in the high nanomolar to low micromolar range for selected derivatives) rather than COX-2 activity [3].

COX-2 selective inhibition Anti-inflammatory pharmacophore NSAID design

Dual FAAH-MAGL Inhibitor Class Utilises 4-Methylsulfonylphenyl Glycine-Derived Semicarbazones Achieving Balanced Nanomolar IC50 Values (FAAH 48 nM; MAGL 40 nM)

Jaiswal & Ayyannan (2025) reported that compound 15h, [1-(4-hydroxyphenyl)ethylidene]-2-{[4-(methylsulfonyl)phenyl]amino}acetohydrazide, a semicarbazone derived directly from the 2-[(4-methylsulfonylphenyl)amino]acetic acid scaffold (42288-25-5) via hydrazide formation and condensation, exhibited well-balanced dual FAAH/MAGL inhibition with IC50 values of 48 nM and 40 nM respectively [1]. Notably, this compound showed no cytotoxicity on human neuronal SH-SY5Y cells, significant neuroprotection in LPS-induced toxicity, and was non-hepatotoxic up to 2000 mg/kg (p.o.) [1]. This demonstrates that 42288-25-5 serves as a productive starting scaffold for accessing the FAAH-MAGL dual inhibition chemotype, which is distinct from the carbonic anhydrase inhibition profile observed for sulfonamide-linked glycine derivatives such as N-[(4-methylphenyl)sulfonyl]glycine (1080-44-0; reported carbonic anhydrase IX/XII IC50 in the sub-micromolar range) [2].

Endocannabinoid modulation FAAH-MAGL dual inhibition Pain and neuroprotection

Computed Physicochemical Profile of 42288-25-5 vs. Alpha-Amino Congener 299166-80-6: LogP Differing by 0.53 Units and TPSA by 5.6 Ų

42288-25-5 and amino(4-methanesulfonylphenyl)acetic acid (CAS 299166-80-6) are positional isomers of the glycine unit: 42288-25-5 has the nitrogen attached to the aromatic ring (N-phenylglycine), while 299166-80-6 has the amino group on the alpha-carbon (alpha-phenylglycine). The computed LogP for 42288-25-5 is 0.7 (XLogP3-AA) vs. 0.17 for 299166-80-6, a difference of 0.53 log units, reflecting the lower polarity of the aniline NH compared to the free alpha-amino group [1]. TPSA is 91.9 Ų for 42288-25-5 vs. 97.46 Ų for 299166-80-6, a difference of –5.56 Ų [1]. Both compounds comply with Lipinski's Rule of Five, but 42288-25-5 has a marginally more lipophilic character that may favour membrane permeability, while 299166-80-6, with its zwitterionic alpha-amino acid character, will exhibit different solubility and transport properties.

Drug-likeness Lead-likeness Physicochemical profiling

Best-Fit Research and Industrial Application Scenarios for 2-[(4-Methanesulfonylphenyl)amino]acetic acid (CAS 42288-25-5)


COX-2-Focused Fragment-Based Drug Discovery Requiring a Pre-Installed Methylsulfonyl Pharmacophore with a Carboxylic Acid Synthetic Handle

For fragment-based screening campaigns targeting cyclooxygenase-2 (COX-2) selective inhibition, 42288-25-5 delivers the validated 4-methylsulfonylphenyl pharmacophore pre-assembled with a glycine carboxylic acid handle. The methylsulfonyl motif is a demonstrated COX-2 selectivity determinant, with elaborated derivatives achieving selectivity indices of 119–131 over COX-1 in human whole blood assays [1]. The carboxylic acid enables rapid fragment elaboration via amide coupling to diverse amine libraries, while the aniline NH provides a secondary vector for structural diversification. In contrast, N-p-tosylglycine (1080-44-0) presents a tosyl group associated with carbonic anhydrase inhibition rather than COX-2, making 42288-25-5 the appropriate starting point for an anti-inflammatory fragment programme [2].

Synthesis of Dual FAAH-MAGL Inhibitor Libraries via Hydrazide Formation from the Carboxylic Acid Handle

The FAAH-MAGL dual inhibitor chemotype described by Jaiswal & Ayyannan (2025) is accessed directly from the 42288-25-5 scaffold through sequential hydrazide formation and semicarbazone condensation [1]. Lead compound 15h, derived from this scaffold, achieved FAAH IC50 = 48 nM and MAGL IC50 = 40 nM with demonstrated neuroprotection in an LPS-induced toxicity model and no hepatotoxicity at 2000 mg/kg (p.o.) [1]. The synthetic route leverages the carboxylic acid for hydrazide coupling, a transformation not feasible with the simple 4-(methylsulfonyl)phenylacetic acid (90536-66-6) which lacks the NH linker that subsequently participates in semicarbazone formation. Researchers building focused libraries around this phenotype should procure 42288-25-5 rather than the de-aza analog.

Parallel Library Synthesis Exploiting Orthogonal NH and COOH Reactivity for Two-Directional Scaffold Decoration

In medicinal chemistry programmes requiring systematic exploration of chemical space around a central phenylglycine scaffold, 42288-25-5 offers two chemically orthogonal functional groups: a secondary aniline NH amenable to alkylation, acylation, or sulfonylation, and a carboxylic acid suitable for amide or ester formation. This orthogonal reactivity profile is not available in the sulfonamide-linked isomer 1080-44-0, where the NH is deactivated by the adjacent SO2 group, nor in the alpha-amino acid 299166-80-6, where the amino group has aliphatic rather than aromatic character and will exhibit different nucleophilicity and pKa [1][2]. The ability to execute sequential, protecting-group-minimised diversification from a single building block reduces synthetic step count in parallel library production [3].

Antidiabetic Agent Development: Amino-Phenyl-Sulfonyl-Acetate Scaffold for Blood Glucose Lowering

Patent literature (US 2017/0247320 A1; CJ Healthcare Corporation) establishes that amino-phenyl-sulfonyl-acetate derivatives, a structural class encompassing 42288-25-5, are effective in lowering blood glucose and are claimed as therapeutic agents for type 2 diabetes [1]. The core scaffold of 42288-25-5, featuring the methylsulfonylphenyl group linked to an acetic acid moiety via an NH spacer, corresponds to the minimal pharmacophoric framework of the claimed series. The carboxylic acid terminus is positioned for esterification to generate prodrug forms, as described in the patent. For diabetes-focused medicinal chemistry, 42288-25-5 represents the simplest commercially available entry point to this patent space, whereas the tosylglycine analog 1080-44-0 is directed toward orexin receptor antagonism (EP 1554239), a different therapeutic indication [2].

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